4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide
Description
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a chloro substituent at the 4-position, a 4-fluorophenyl group at the 1-position, and an N-methyl carboxamide moiety at the 5-position. The presence of electron-withdrawing groups (Cl, F) and the carboxamide functionality may enhance binding interactions with biological targets, as seen in related compounds .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-N-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c1-14-11(17)10-9(12)6-15-16(10)8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCODHAATHCJGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to enhance yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidepressant and anti-inflammatory agent.
Biology: Studies focus on its interactions with biological targets and its effects on cellular processes.
Industry: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
Key structural variations among analogs include halogen type (Cl, F, Br), alkyl/aryl groups, and functional moieties (carboxamide, sulfonamide). These differences influence melting points, solubility, and crystallinity:
Table 1: Substituent Effects in Pyrazole Carboxamide Derivatives
Observations :
Structural and Crystallographic Insights
- Isostructurality: Compounds with halogen substitutions (Cl vs. F) often exhibit similar crystal packing despite minor conformational adjustments (e.g., compounds 4 and 5 in ) .
Biological Activity
4-Chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide, with the molecular formula and a molecular weight of 253.66 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 318949-30-3
- Molecular Formula :
- Molecular Weight : 253.66
Anti-Cancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inducing apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| MEL-8 | 2.41 | Cell cycle arrest at G1 phase |
Flow cytometry analysis indicated that these compounds trigger apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
Anti-Inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76 | 86 |
| 4-Chloro Compound | 61–85 | 76–93 |
These results indicate that the compound exhibits comparable or superior anti-inflammatory activity relative to standard drugs .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. The results showed promising activity against E. coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of pyrazole compounds, including the target compound. These derivatives were tested for their biological activities, revealing that modifications at the para position of the aromatic ring significantly enhance biological potency .
Q & A
Q. Q1. What are the optimized synthetic routes for 4-chloro-1-(4-fluorophenyl)-N-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions (e.g., catalysts, solvents) influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions. Subsequent functionalization introduces the 4-fluorophenyl and methylcarboxamide groups. Key factors include:
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) and improves yields by 15–20% .
Q. Table 1: Yield Optimization Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional heating | 62 | 95 | |
| Microwave-assisted | 78 | 98 | |
| ZnCl₂ catalyst in DMF | 85 | 99 |
Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) .
- HPLC-MS : Quantifies purity (>98% for biological assays) and detects trace intermediates .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. Q3. How is the compound screened for preliminary biological activity (e.g., antimicrobial, anticancer)?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
- Dose-response curves : Identify potency thresholds (e.g., EC₅₀ = 12 µM in anti-inflammatory assays) .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity and target binding?
Methodological Answer:
- Fluorine : Enhances lipophilicity (logP +0.5) and metabolic stability via C-F bond inertness .
- Chlorine : Increases electrophilicity, improving enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM vs. 2.1 µM for non-chlorinated analogs) .
Table 2: Substituent Effects on Bioactivity
| Substituent | Target Affinity (IC₅₀, µM) | logP | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 0.8 (COX-2) | 3.2 | |
| 4-Chlorophenyl | 1.5 (COX-2) | 3.7 | |
| Unsubstituted | >10 (COX-2) | 2.1 |
Q. Q5. What computational strategies (e.g., molecular docking, QSAR) predict interactions with biological targets?
Methodological Answer:
- Docking (AutoDock Vina) : Identifies hydrogen bonding with COX-2 Arg120 (binding energy = -9.2 kcal/mol) .
- QSAR models : Use Hammett constants (σ = +0.06 for 4-F) to correlate electronic effects with activity .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
Q. Q6. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising activity?
Methodological Answer:
- Prodrug design : Esterification of the carboxamide group increases solubility (e.g., phosphate prodrug: aqueous solubility = 45 mg/mL vs. 2 mg/mL parent) .
- CYP450 inhibition assays : Fluorine reduces metabolism by CYP3A4 (t₁/₂ = 8 hours vs. 2 hours for non-fluorinated analogs) .
Q. Q7. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HeLa vs. MCF-7 discrepancies due to p53 status) .
- Control compounds : Include reference inhibitors (e.g., celecoxib for COX-2 studies) to validate protocols .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., ±20% variability threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
